2-Carboxyethyl acrylate

Catalog No.
S586873
CAS No.
24615-84-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Carboxyethyl acrylate

CAS Number

24615-84-7

Product Name

2-Carboxyethyl acrylate

IUPAC Name

3-prop-2-enoyloxypropanoic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8)

InChI Key

CYUZOYPRAQASLN-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(=O)O

Synonyms

2-carboxyethyl acrylate, 2-carboxyethyl ester 2-propenoic acid, 3-acryloyloxypropionic acid, beta-carboxyethyl acrylate

Canonical SMILES

C=CC(=O)OCCC(=O)O

Precursor for Functional Polymers

CEA readily undergoes polymerization, a process of linking multiple CEA molecules to form polymers. These polymers possess valuable properties like:

  • Improved Flexibility: The presence of the carboxyethyl group in CEA's structure lowers the glass transition temperature (Tg) of its homopolymer (polymer made solely of CEA) to below 30°C [1]. This translates to greater flexibility compared to other acrylic polymers.
  • Enhanced Adhesion: Polymers derived from CEA exhibit improved adhesion due to the presence of the carboxylic acid group, which facilitates bonding to various surfaces [1].

These properties make CEA-based polymers ideal for research in:

  • Pressure-sensitive Adhesives: Scientists utilize CEA in the development of pressure-sensitive adhesives, which are crucial components in tapes, labels, and other pressure-activated bonding applications [2].
  • Acrylic Resin Composites: Research involving dental fillings and other restorative materials often explores CEA as a component for fabricating strong and adhesive acrylic resin composites [2].

Functional Hydrogels

CEA finds application in the design of hydrogels, three-dimensional networks that can absorb large amounts of water. By incorporating CEA into hydrogels, researchers can achieve:

  • Tunable Properties: The presence of the carboxylic acid group allows researchers to tailor the properties of hydrogels, such as their swelling behavior and responsiveness to external stimuli (e.g., pH) [3].
  • Biocompatibility: Certain modifications of CEA can enhance the biocompatibility of hydrogels, making them potentially suitable for biomedical applications [3].

These features make CEA a promising material for research in:

  • Drug Delivery: Scientists are exploring CEA-based hydrogels as potential drug delivery systems due to their ability to encapsulate and release drugs in a controlled manner [3].
  • Tissue Engineering: Research on tissue engineering utilizes CEA-containing hydrogels to mimic the extracellular matrix, a critical component for cell growth and differentiation [3].

Citations:

  • [1] Sigma-Aldrich. (n.d.). 2-Carboxyethyl acrylate Yes MEHQ 900-1100ppm inhibitor [Product information]. Retrieved from
  • [2] Sigma-Aldrich. (n.d.). 2-Carboxyethyl acrylate Yes MEHQ 900-1100ppm inhibitor [Product information]. Retrieved from
  • [3] Synthesis and characterization of in situ chitosan-based hydrogel via grafting of carboxyethyl acrylate [Research article]. International Journal of Biological Macromolecules, 80, 84-90 (2016). ()

2-Carboxyethyl acrylate is a versatile monomer characterized by the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It appears as a colorless to light yellow viscous liquid with a boiling point of approximately 103 °C at 19 mmHg and a density of 1.214 g/mL at 25 °C. The compound is soluble in water, which enhances its applicability in various fields, particularly in polymer chemistry and materials science . Its structure includes an acrylate group, which is responsible for its reactivity, and a carboxyethyl group that contributes to its water solubility and functionality.

CEA is a skin irritant and can cause severe eye damage []. It is also a suspected respiratory irritant [].

  • Acute Toxicity:
    • Oral (rat): LD50 > 5000 mg/kg [] (LD50: Lethal Dose 50 - the dose required to kill 50% of a test population)
    • Skin (rabbit): Corrosive []
  • Flammability: Moderately flammable liquid []

Precautions for handling CEA include:

  • Wearing personal protective equipment (gloves, goggles, respirator)
  • Working in a well-ventilated area
  • Avoiding contact with skin and eyes
  • Following proper storage and disposal procedures as outlined in the safety data sheet [].

2-Carboxyethyl acrylate readily undergoes polymerization due to the presence of the acrylate double bond. This can occur through:

  • Homopolymerization: where multiple 2-carboxyethyl acrylate units link together to form poly(2-carboxyethyl acrylate).
  • Copolymers: it can copolymerize with various other monomers to tailor properties for specific applications .

The compound can decompose under high temperatures or in the presence of strong acids or bases, potentially releasing acrylic acid as a byproduct, depending on the reaction conditions.

The synthesis of 2-carboxyethyl acrylate typically involves the reaction between acrylic acid and ethyl acrylate in the presence of a catalyst. The general reaction can be represented as follows:

Acrylic Acid+Ethyl Acrylate2 Carboxyethyl Acrylate\text{Acrylic Acid}+\text{Ethyl Acrylate}\rightarrow \text{2 Carboxyethyl Acrylate}

This method allows for the efficient production of the monomer in industrial settings .

The compound is utilized in the manufacturing of optical fibers, waveguides, and lenses.
  • Energy Storage: Polymers derived from 2-carboxyethyl acrylate are employed in fuel cells, batteries, and supercapacitors.
  • Hydrogels: It is integrated into hydrogels for biomedical applications due to its water-soluble nature .
  • Research has highlighted the role of 2-carboxyethyl acrylate in modifying the rheological properties of ceramic suspensions during gel casting processes. This modification helps mitigate the negative effects of oxygen inhibition, which can adversely affect material properties during polymerization . The compound's ability to enhance physical bonding to metal surfaces also makes it valuable in surface modification studies .

    Several compounds share structural similarities with 2-carboxyethyl acrylate. A comparison highlights its unique properties:

    Compound NameMolecular FormulaUnique Features
    Acrylic AcidC3H4O2Simpler structure; more reactive but less soluble.
    Ethyl AcrylateC5H8O2More hydrophobic; used primarily for non-polar applications.
    Methacrylic AcidC4H6O2Higher glass transition temperature; less hydrophilic than 2-carboxyethyl acrylate.
    Hydroxyethyl AcrylateC5H8O3Contains hydroxyl group; enhances adhesion but less flexibility compared to 2-carboxyethyl acrylate.

    The unique combination of water solubility, flexibility, and lower glass transition temperature makes 2-carboxyethyl acrylate particularly advantageous for applications requiring both mechanical performance and chemical functionality .

    Physical Description

    Liquid

    XLogP3

    0.2

    UNII

    KM1E1216WR

    GHS Hazard Statements

    Aggregated GHS information provided by 673 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 55 of 673 companies. For more detailed information, please visit ECHA C&L website;
    Of the 10 notification(s) provided by 618 of 673 companies with hazard statement code(s):;
    H302 (71.52%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (71.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (79.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H315 (20.06%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (73.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (20.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    24615-84-7

    Wikipedia

    2-carboxyethyl acrylate

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Paint and coating manufacturing
    2-Propenoic acid, 2-carboxyethyl ester: ACTIVE

    Dates

    Modify: 2023-08-15

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